Propargyl-PEG9-amine
Overview
Description
Propargyl-PEG9-amine is a PEG derivative containing a propargyl group and an amine group . The amine group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .
Synthesis Analysis
Propargyl-PEG9-amine is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . There are many methods other than conventional three component alkyne–aldehyde–amine (A3) coupling which have also been reported for the synthesis of propargylamine .Molecular Structure Analysis
Propargyl-PEG9-amine has a molecular weight of 451.6 and a formula of C21H41NO9 . It contains an Alkyne group and an Amine group .Chemical Reactions Analysis
Propargyl-PEG9-amine can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This reaction is part of the Click Chemistry reactions .Physical And Chemical Properties Analysis
Propargyl-PEG9-amine is a PEG derivative containing a propargyl group and an amine group . It has a molecular weight of 451.6 and a formula of C21H41NO9 .Scientific Research Applications
Specific Scientific Field
This application falls under the field of Organic Chemistry and Material Science .
Summary of the Application
Propargyl amines are synthesized using a novel magnetically reusable manganese nanocatalyst for C-N bond formation . This method is used for the preparation of various derivatives of propargyl amines .
Methods of Application
The magnetic manganese nanocatalyst is synthesized by immobilizing MnCl2 on the surface of magnetic Fe3O4 nanoparticles modified with catechol and piperazine/phenanthroline ligand . The catalytic performance of this nanocatalyst is evaluated in the synthesis of propargyl amines through A3 and KA2-coupling three-component reactions of aromatic aldehydes or ketones, with alkynes, and amines .
Results or Outcomes
The results of the coupling reactions confirmed that the Fe3O4@Catechol/PZ-Phen-MnCl2 nanocomposite is a very efficient catalyst for the preparation of various derivatives of propargyl amines . This method has significant features compared to the previous methods, such as synthesis of products with very high efficiency, carrying out the reaction under mild conditions and compatible with the environment, using green and recyclable catalyst, can being applicable to a wide range of substrates and providing NMR analysis for all propargyl amine products .
2. Synthesis of Propargyl Derivatives
Specific Scientific Field
This application is in the field of Organic Chemistry .
Summary of the Application
The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates .
Methods of Application
Propargyl–/allenyl–boron-based compounds are a family of propargylation reagents with easy availability and relatively low costs, and for this reason, they are widely used in the propargylation processes of diverse organic substrates .
Results or Outcomes
The propargylation reaction serves as a strategic step in a reaction sequence that results in the formation of more elaborate/complex structures . In many examples, allenyl derivatives and propargyl derivatives can be employed interchangeably to obtain the same propargylated derivative, or be applied to different substrates, all leading to the propargylated analogs .
3. Post-Ugi Transformations
Specific Scientific Field
This application is in the field of Organic Chemistry .
Summary of the Application
The Ugi reaction, a multicomponent reaction, allows diversity-oriented synthesis . Its importance is recognized by an exponential increase in the publications utilizing the post-Ugi transformations as a strategy to build complex molecules via simple and sustainable processes .
Methods of Application
The propargyl amines come as an obvious choice in this context as they work wonderfully as an amine component in the Ugi reaction, while post-Ugi alkyne activation has the potential to generate biologically interesting carbo- and hetero-cyclic systems .
Results or Outcomes
In this review, application of propargyl amines in the Ugi reaction is discussed with a focus on post-Ugi transformations . The class of bifunctional compounds containing an amine and an alkyne one carbon apart, namely propargyl amines, have been reported as early as in 1960s . This compound class has proved its versatility in the form of its applications in a plethora of organic transformations towards the synthesis of biologically interesting carbocyclic and hetero-cyclic compounds .
4. C-N Bond Formation
Specific Scientific Field
This application falls under the field of Organic Chemistry .
Summary of the Application
An attractive and efficient method for preparation of propargyl amines has been developed . This method presents a novel magnetically reusable manganese nanocatalyst for C-N bond formation .
Methods of Application
The magnetic manganese nanocatalyst is synthesized by immobilizing MnCl2 on the surface of magnetic Fe3O4 nanoparticles modified with catechol and piperazine/phenanthroline ligand . The catalytic performance of this nanocatalyst is evaluated in the synthesis of propargyl amines through A3 and KA2-coupling three-component reactions of aromatic aldehydes or ketones, with alkynes, and amines .
Results or Outcomes
The results of the coupling reactions confirmed that the Fe3O4@Catechol/PZ-Phen-MnCl2 nanocomposite is a very efficient catalyst for the preparation of various derivatives of propargyl amines . This method has significant features compared to the previous methods, such as synthesis of products with very high efficiency, carrying out the reaction under mild conditions and compatible with the environment, using green and recyclable catalyst, can being applicable to a wide range of substrates and providing NMR analysis for all propargyl amine products .
5. Synthesis of Propargyl Derivatives
Specific Scientific Field
This application is in the field of Organic Chemistry .
Summary of the Application
The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates .
Methods of Application
Propargyl–/allenyl–boron-based compounds are a family of propargylation reagents with easy availability and relatively low costs, and for this reason, they are widely used in the propargylation processes of diverse organic substrates .
Results or Outcomes
The propargylation reaction serves as a strategic step in a reaction sequence that results in the formation of more elaborate/complex structures . In many examples, allenyl derivatives and propargyl derivatives can be employed interchangeably to obtain the same propargylated derivative, or be applied to different substrates, all leading to the propargylated analogs .
6. Multicomponent Reactions
Specific Scientific Field
This application is in the field of Organic Chemistry .
Summary of the Application
The Ugi reaction, a multicomponent reaction, allows diversity-oriented synthesis . Its importance is recognized by an exponential increase in the publications utilizing the post-Ugi transformations as a strategy to build complex molecules via simple and sustainable processes .
Methods of Application
The propargyl amines come as an obvious choice in this context as they work wonderfully as an amine component in the Ugi reaction, while post-Ugi alkyne activation has the potential to generate biologically interesting carbo- and hetero-cyclic systems .
Results or Outcomes
In this review, application of propargyl amines in the Ugi reaction is discussed with a focus on post-Ugi transformations . The class of bifunctional compounds containing an amine and an alkyne one carbon apart, namely propargyl amines, have been reported as early as in 1960s . This compound class has proved its versatility in the form of its applications in a plethora of organic transformations towards the synthesis of biologically interesting carbocyclic and hetero-cyclic compounds .
Future Directions
Propargylamines are important classes of alkyne coupled amine compounds used in heterocyclic chemistry and pharmaceuticals chemistry and have a large impact as a pharmacophore used in medicinal chemistry . From the perspective of green and sustainable chemistry, the scientific community should necessarily focus on metal-free techniques which can access a variety of propargylamines .
properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H41NO9/c1-2-4-23-6-8-25-10-12-27-14-16-29-18-20-31-21-19-30-17-15-28-13-11-26-9-7-24-5-3-22/h1H,3-22H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWOGUEROMVALKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H41NO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propargyl-PEG9-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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